molecular formula C17H26N2O5 B4098980 2,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide

2,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide

Cat. No.: B4098980
M. Wt: 338.4 g/mol
InChI Key: UPIHMTLUJYQTCV-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide is a chemical compound with the molecular formula C17H26N2O5 It is known for its unique structure, which includes three methoxy groups attached to a benzamide core, and a morpholine ring connected via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzoic acid and 3-(morpholin-4-yl)propylamine.

    Amide Formation: The carboxylic acid group of 2,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated intermediate then reacts with 3-(morpholin-4-yl)propylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)amine.

    Substitution: Formation of derivatives with substituted functional groups in place of the methoxy groups.

Scientific Research Applications

2,4,5-Trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural features allow it to interact with biological membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide: Similar structure but with different positions of the methoxy groups.

    2,4,5-Trimethoxy-N-(3-piperidin-4-ylpropyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

2,4,5-Trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide is unique due to the specific arrangement of its methoxy groups and the presence of a morpholine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-21-14-12-16(23-3)15(22-2)11-13(14)17(20)18-5-4-6-19-7-9-24-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIHMTLUJYQTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCCCN2CCOCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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